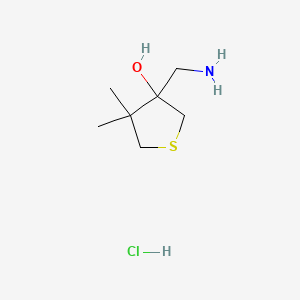
3-(Aminomethyl)-4,4-dimethylthiolan-3-olhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride is a chemical compound that features a thiolane ring with an aminomethyl group and two methyl groups attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride typically involves the reaction of 4,4-dimethylthiolan-3-one with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl compound. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The thiolane ring may also play a role in stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656): This compound is a leucyl-tRNA synthetase inhibitor with antitubercular activity.
3-(aminomethyl)phenylboronic acid hydrochloride: Used in proteomics research.
Uniqueness
3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride is unique due to its thiolane ring structure, which imparts distinct chemical properties and reactivity compared to other aminomethyl compounds
属性
分子式 |
C7H16ClNOS |
|---|---|
分子量 |
197.73 g/mol |
IUPAC 名称 |
3-(aminomethyl)-4,4-dimethylthiolan-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NOS.ClH/c1-6(2)4-10-5-7(6,9)3-8;/h9H,3-5,8H2,1-2H3;1H |
InChI 键 |
AQAFQPMIQBPINT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CSCC1(CN)O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


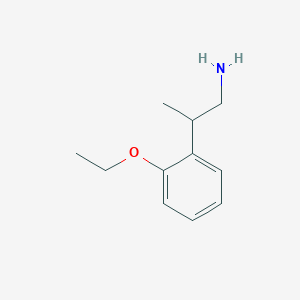



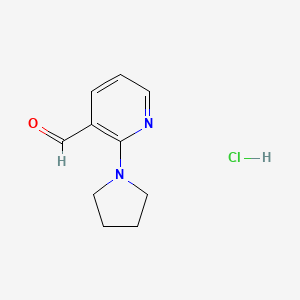

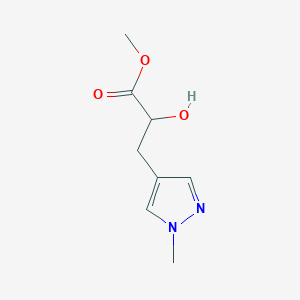
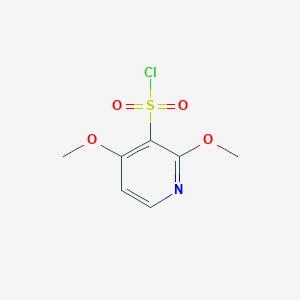
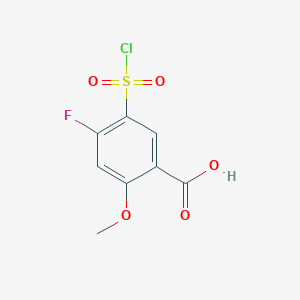
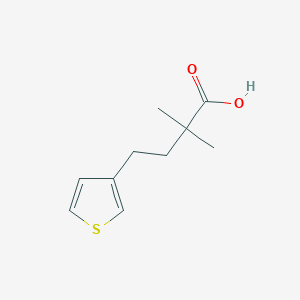
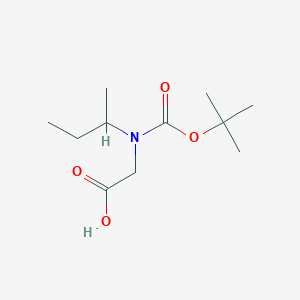
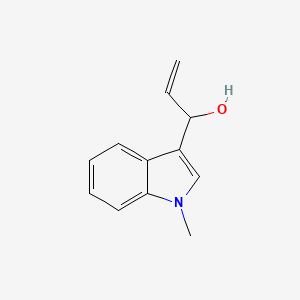

![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)
